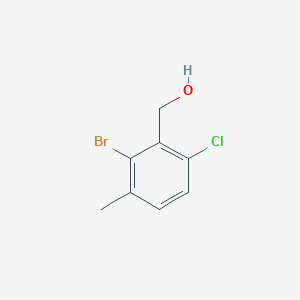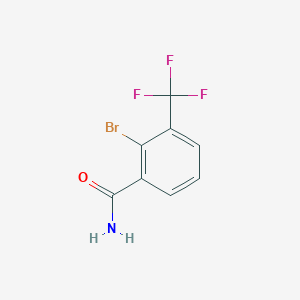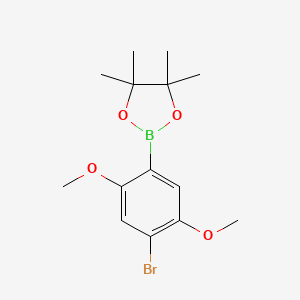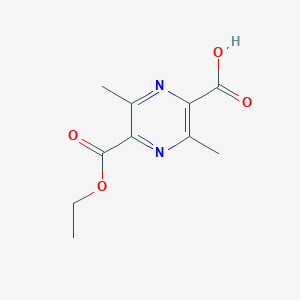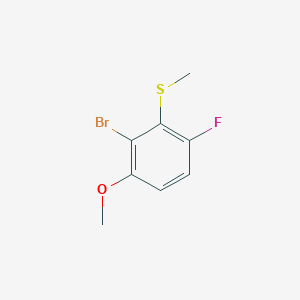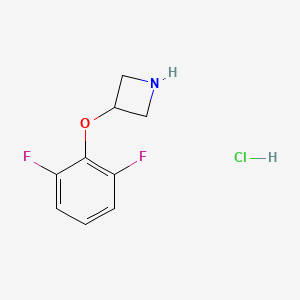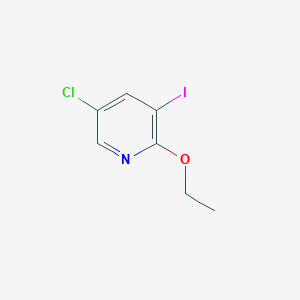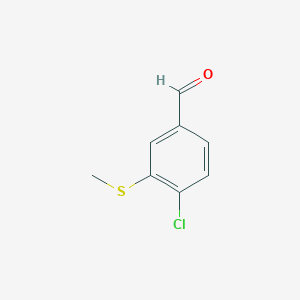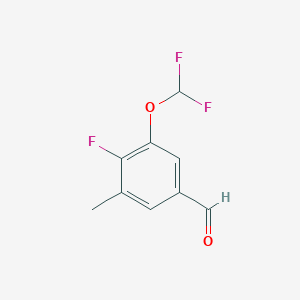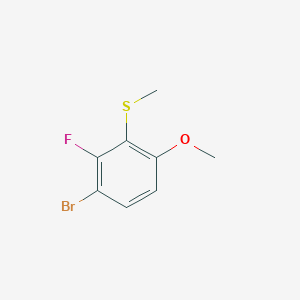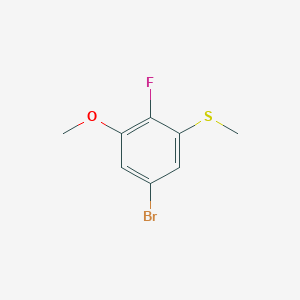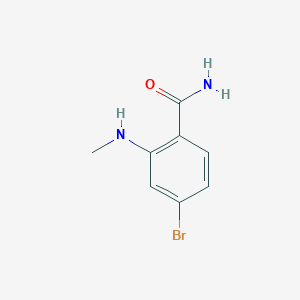![molecular formula C10H9BrO4 B6304911 Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate CAS No. 2092700-62-2](/img/structure/B6304911.png)
Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate is a chemical compound with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol . It is characterized by the presence of a bromine atom attached to a benzo[d][1,3]dioxole ring, which is further substituted with an ethyl ester group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
. This implies that it could interact with its targets by donating or accepting electrons, leading to changes in the targets’ structure or function. More research is needed to confirm this hypothesis and provide a detailed explanation of the compound’s interaction with its targets.
Biochemical Pathways
This suggests that it could affect pathways involving electron transfer reactions The downstream effects of these reactions could vary depending on the specific targets and pathways involved
Pharmacokinetics
, which could influence its absorption and distribution
Result of Action
Given its potential involvement in a borylation reaction that proceeds via a radical pathway , it could cause changes in the structure or function of its targets, leading to various molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate typically involves the bromination of benzo[d][1,3]dioxole followed by esterification. One common method includes the use of butyl lithium (BuLi) and triisopropyl borate in tetrahydrofuran (THF) at -78°C under an inert nitrogen atmosphere . This reaction yields the desired brominated product, which is then esterified to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Borylation Reactions: It can undergo borylation using bis-boronic acid (BBA) under mild conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Borylation: Bis-boronic acid (BBA) in the presence of a catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzo[d][1,3]dioxole derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Borylation Products: Arylboronic acids.
Scientific Research Applications
Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
5-Bromo-1,3-benzodioxole: A simpler analog without the ester group.
Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate: A methyl ester analog.
tert-Butyl (5-bromobenzo[d][1,3]dioxol-4-yl)carbamate: A carbamate analog.
Uniqueness: Ethyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 5-bromo-1,3-benzodioxole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-2-13-10(12)8-6(11)3-4-7-9(8)15-5-14-7/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWUXDJSOUTCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC2=C1OCO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride](/img/structure/B6304828.png)
amino}propanoic acid](/img/structure/B6304834.png)
